N-ethyltetrahydro-2H-pyran-4-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
N-ethyloxane-4-sulfonamide |
InChI |
InChI=1S/C7H15NO3S/c1-2-8-12(9,10)7-3-5-11-6-4-7/h7-8H,2-6H2,1H3 |
InChI Key |
FNHXUOOPEUTUGD-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1CCOCC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Ethyltetrahydro 2h Pyran 4 Sulfonamide
Direct Sulfonamide Bond Formation Strategies
The synthesis of the sulfonamide moiety is a critical step, with various methods developed to ensure high yield and purity. These strategies range from traditional coupling reactions to modern metal-catalyzed approaches.
Coupling Reactions of Amines with Sulfonyl Chlorides and Related Reagents
The most conventional and widely practiced method for constructing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net In the context of N-ethyltetrahydro-2H-pyran-4-sulfonamide, this would involve the coupling of tetrahydro-2H-pyran-4-sulfonyl chloride with ethylamine. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Alternative reagents to sulfonyl chlorides can also be employed. For instance, sulfonic acids can be converted directly to sulfonamides under microwave irradiation, a method noted for its good functional group tolerance and high yields. organic-chemistry.org Another approach involves the in-situ generation of sulfonyl chlorides from thiols using an oxidant like N-chlorosuccinimide (NCS) or a combination of hydrogen peroxide and thionyl chloride, followed by reaction with the amine. organic-chemistry.org
A summary of reagents for direct sulfonamide formation is presented below.
| Starting Material | Reagent(s) | Key Features |
| Sulfonic Acids/Salts | Microwave Irradiation | Good functional group tolerance, high yields. organic-chemistry.org |
| Thiols | H₂O₂ and SOCl₂ | Rapid conversion to sulfonyl chloride for subsequent amination. organic-chemistry.org |
| Thiols | N-chlorosuccinimide (NCS), Tetrabutylammonium chloride | In-situ generation of sulfonyl chloride. organic-chemistry.org |
| Primary Sulfonamides | Pyrylium salt (Pyry-BF₄), MgCl₂ | Mild conditions, high selectivity, suitable for late-stage functionalization. nih.gov |
Metal-Catalyzed Sulfonylation Approaches
Transition-metal catalysis has emerged as a powerful tool for forming N-S bonds, offering alternative pathways that can avoid the use of harsh reagents. sci-hub.se Metal-catalyzed reactions can facilitate the direct sulfonamidation of C-H bonds, providing a more atom-economical route. nih.gov For example, rhodium(III)-catalyzed C-H amidation has been developed for the synthesis of aryl sulfonamide derivatives. sci-hub.se
Copper-catalyzed reactions are also prominent in sulfonamide synthesis. Methods include the three-component reaction of boronic acids, amines, and a sulfur dioxide surrogate, which allows for the direct formation of the sulfonamide bond. sci-hub.se Another copper-catalyzed approach is the aminosulfonylation of aryldiazonium tetrafluoroborates. organic-chemistry.org While many of these methods are demonstrated on aryl systems, the principles can be extended to the synthesis of alkyl sulfonamides.
Environmentally Benign and Sustainable Synthetic Routes
Modern synthetic chemistry emphasizes the development of environmentally friendly protocols. In sulfonamide synthesis, this translates to avoiding halide salts as byproducts and utilizing greener reagents and solvents. nih.gov The direct sulfonamidation of C-H bonds with sulfonyl azides is an attractive strategy, as it produces only non-toxic nitrogen gas as a byproduct. nih.gov
Construction and Functionalization of the Tetrahydropyran (B127337) Ring
The tetrahydropyran ring is a common scaffold in natural products and pharmaceuticals. rsc.orgresearchgate.net Its synthesis has been the subject of extensive research, leading to a variety of reliable methods for its construction. rsc.orgbohrium.com
Ring-Closing Reactions to Form Substituted Tetrahydropyrans
The formation of the tetrahydropyran ring is often achieved through intramolecular cyclization reactions. A diverse array of strategies has been developed to construct this six-membered oxygen-containing heterocycle with high control over substitution patterns and stereochemistry. researchgate.netnih.gov
Key ring-closing strategies include:
Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde, which has proven to be a powerful technique for the stereoselective synthesis of the THP scaffold. nih.gov
Intramolecular Oxa-Michael Reactions: This approach is a popular method for synthesizing substituted THPs, involving the cyclization of a hydroxyl group onto an α,β-unsaturated ester, ketone, or other Michael acceptor. whiterose.ac.ukresearchgate.net
Ring-Closing Metathesis (RCM): A versatile method that uses metal catalysts (typically ruthenium-based) to form the cyclic ether from a diene precursor. rsc.orgresearchgate.netbohrium.com
Metal-Mediated Cyclizations: Various metals can catalyze the intramolecular hydroalkoxylation of unactivated alkenes to provide five- and six-membered cyclic ethers. organic-chemistry.org Palladium, gold, and silver catalysts have been successfully employed. bohrium.comorganic-chemistry.org
Hetero-Diels-Alder Reactions: This cycloaddition reaction provides a direct route to dihydropyran systems, which can then be reduced to the corresponding tetrahydropyran. rsc.orgresearchgate.net It is a key step in the stereoselective synthesis of functionalized THP subunits. nih.gov
Cyclization onto Epoxides: The intramolecular opening of an epoxide by a hydroxyl group is a common strategy for forming substituted tetrahydropyran rings. rsc.orgbohrium.com
The table below summarizes various methodologies for constructing the tetrahydropyran ring.
| Reaction Type | Description | Key Features |
| Prins Cyclization | Acid-catalyzed reaction of a homoallylic alcohol and an aldehyde. nih.gov | Powerful for stereoselective synthesis. nih.gov |
| Oxa-Michael Reaction | Intramolecular addition of a hydroxyl group to a Michael acceptor. whiterose.ac.uk | Popular and effective for substituted THPs. whiterose.ac.ukresearchgate.net |
| Ring-Closing Metathesis | Metal-catalyzed cyclization of a diene. bohrium.com | Widely used and versatile. rsc.orgresearchgate.net |
| Metal-Mediated Cyclization | Intramolecular hydroalkoxylation of alkenes catalyzed by metals like Pd, Au, or Ag. organic-chemistry.org | Effective for unactivated alkenes. bohrium.comorganic-chemistry.org |
| Hetero-Diels-Alder | Cycloaddition to form a dihydropyran precursor. researchgate.net | Excellent for controlling stereochemistry. nih.gov |
| Cyclization onto Epoxides | Intramolecular nucleophilic attack of a hydroxyl group on an epoxide. rsc.org | A common and reliable strategy. researchgate.netbohrium.com |
Transformation Reactions of 2H-Pyrans and Pyranones
The transformation of unsaturated pyran systems, such as 2H-pyrans and pyranones, into the saturated tetrahydropyran core is a fundamental strategy in the synthesis of this compound. These methods typically involve reduction or other addition reactions to saturate the heterocyclic ring.
One common approach is the catalytic hydrogenation of dihydropyran precursors. For instance, the hydrogenation of 3,4-dihydro-2H-pyran can be achieved using catalysts like Raney nickel to yield tetrahydropyran. This method is effective for creating the basic THP skeleton, which can then be further functionalized.
Pyran-4-ones also serve as valuable precursors. The reduction of the carbonyl group and the double bonds within the pyranone ring can be accomplished through various reducing agents. A two-step process involving the reduction of the double bonds followed by the reduction of the ketone functionality is often employed. For example, catalytic hydrogenation with palladium on carbon (Pd/C) can selectively reduce the carbon-carbon double bonds, followed by a subsequent reduction of the ketone to a hydroxyl group, which can then be removed or converted to other functionalities. The synthesis of tetrahydropyran-4-one from pyran-4-one can be achieved in high yield through a simple and industrially suitable method.
Asymmetric Synthesis of Chiral Tetrahydropyran Cores
The development of asymmetric methods for the synthesis of chiral tetrahydropyran cores is of significant interest, particularly for applications where specific stereoisomers of this compound may exhibit different biological activities. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of tetrahydropyrans. These methods often provide access to highly functionalized and enantiomerically enriched THP derivatives, which can serve as key intermediates.
One notable strategy involves the asymmetric Michael addition to α,β-unsaturated aldehydes or ketones, followed by a cyclization step to form the tetrahydropyran ring. Chiral amines or phosphoric acids are often used as catalysts to induce stereoselectivity. For instance, a squaramide-catalyzed cascade reaction can be employed to construct highly substituted tetrahydropyridines, and similar principles can be applied to the synthesis of tetrahydropyrans.
Convergent and Divergent Synthetic Pathways to this compound
Convergent and divergent synthetic strategies offer flexibility in the preparation of this compound and its analogs. These approaches involve the late-stage introduction of either the ethyl group or the sulfonamide moiety, allowing for the synthesis of a variety of related compounds from a common intermediate.
Strategies Involving N-Ethylation of Tetrahydropyran-4-sulfonamide Precursors
This convergent approach focuses on the initial synthesis of a tetrahydropyran-4-sulfonamide core, which is then N-ethylated in a subsequent step. The synthesis of the precursor, tetrahydropyran-4-sulfonamide, can be achieved by reacting tetrahydropyran-4-sulfonyl chloride with ammonia.
The subsequent N-ethylation of the primary sulfonamide can be accomplished using various ethylating agents, such as ethyl iodide or diethyl sulfate, in the presence of a base. More advanced and selective methods, such as reductive amination with acetaldehyde, can also be employed. This involves the formation of an intermediate N-sulfonylimine, which is then reduced to the N-ethylsulfonamide.
Strategies Involving Sulfonylation of N-ethyltetrahydro-2H-pyran-4-amine
An alternative convergent strategy involves the synthesis of N-ethyltetrahydro-2H-pyran-4-amine as a key intermediate, followed by its sulfonylation. The preparation of N-ethyltetrahydro-2H-pyran-4-amine can be achieved through reductive amination of tetrahydropyran-4-one with ethylamine. nih.gov This reaction is typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. organic-chemistry.org
The subsequent sulfonylation of the secondary amine can be performed using a suitable sulfonylating agent, such as sulfuryl chloride (SO₂Cl₂) followed by reaction with a nucleophile, or more directly with a preformed sulfamoyl chloride. The reaction of an amine with benzenesulfonyl chloride is a classic example of sulfonamide formation. doubtnut.com
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like this compound in a single step from three or more starting materials. While a specific MCR for the direct synthesis of the target molecule is not widely reported, the principles of MCRs can be applied to construct the tetrahydropyran scaffold with the necessary functionalities for subsequent conversion to the final product.
For instance, a Prins-type cyclization, which is a multicomponent reaction, can be used to synthesize substituted tetrahydropyrans. scispace.com This reaction typically involves the condensation of an aldehyde or ketone with a homoallylic alcohol. By choosing appropriate starting materials, it is possible to introduce functionalities that can be readily converted to the sulfonamide group. The Maitland-Japp reaction is another example of a one-pot, multi-component reaction for the synthesis of highly substituted tetrahydropyran-4-ones. researchgate.net
Purification and Isolation Techniques for Synthetic Intermediates and Final Compound
The purification and isolation of this compound and its synthetic intermediates are crucial for obtaining a product of high purity. Common techniques employed include crystallization, chromatography, and extraction.
Crystallization is a primary method for purifying solid compounds. aip.orgnih.gov The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. For sulfonamides, recrystallization from solvents like ethanol (B145695) or aqueous propanol (B110389) can yield highly pure crystalline products. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals as the solubility decreases.
Chromatography is a versatile technique for the separation and purification of compounds based on their differential partitioning between a stationary phase and a mobile phase. For sulfonamides and their intermediates, several chromatographic methods are applicable:
| Chromatographic Technique | Stationary Phase | Mobile Phase | Application |
| Column Chromatography | Silica gel, Alumina | Hexane/Ethyl acetate, Dichloromethane/Methanol | Purification of reaction mixtures and isolation of intermediates. |
| High-Performance Liquid Chromatography (HPLC) | C18, Phenyl | Acetonitrile/Water, Methanol/Water with modifiers | Final purity assessment and small-scale purification. |
Extraction is often used during the work-up of reaction mixtures to separate the desired product from impurities based on their differential solubilities in two immiscible liquid phases. For example, after a reaction, the mixture can be diluted with an organic solvent and washed with aqueous solutions of acid, base, or brine to remove unreacted starting materials and by-products.
The characterization of the purified this compound and its intermediates is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm the chemical structure and purity. nih.govnih.gov
Mechanistic Investigations of Reactions Involving N Ethyltetrahydro 2h Pyran 4 Sulfonamide
Elucidation of Reaction Pathways for Sulfonamide Formation and Cleavage
The formation and cleavage of the sulfonamide linkage are fundamental transformations for N-ethyltetrahydro-2H-pyran-4-sulfonamide.
Sulfonamide Formation: The most common pathway for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.orgrsc.orgcbijournal.comlibretexts.org In the case of this compound, this would entail the reaction of tetrahydro-2H-pyran-4-sulfonyl chloride with ethylamine. The mechanism is a nucleophilic acyl substitution at the sulfur atom. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com Microwave-assisted synthesis has also been reported as an efficient method for sulfonamide formation, proceeding through the activation of the sulfonyl chloride. rsc.org
Sulfonamide Cleavage: The S-N bond in sulfonamides is generally stable; however, it can be cleaved under specific conditions.
Reductive Cleavage: Various methods have been developed for the reductive cleavage of the N-S bond in sulfonamides to yield the corresponding amines and sulfinates. chemrxiv.orgresearchgate.netchemrxiv.org These methods often employ reducing agents and can be particularly useful for deprotection strategies in organic synthesis.
Photolytic Cleavage: The sulfonamide bond has been shown to be susceptible to photolytic cleavage upon irradiation with ultraviolet light, particularly at wavelengths around 2537 angstroms. nih.gov This process can lead to the corresponding amino and sulfonic acid moieties.
Electrochemical Cleavage: Electrochemical methods can also be employed to cleave the N-C or N-S bonds in sulfonamides under either reducing or oxidizing conditions. acs.org
| Transformation | General Reaction Conditions | Probable Products from this compound |
| Formation | Tetrahydro-2H-pyran-4-sulfonyl chloride, ethylamine, base (e.g., pyridine) | This compound, HCl |
| Reductive Cleavage | Reducing agent (e.g., SmI2, electrochemical reduction) | Ethylamine, Tetrahydro-2H-pyran-4-sulfinic acid |
| Photolytic Cleavage | UV irradiation (e.g., 254 nm) | Ethylamine, Tetrahydro-2H-pyran-4-sulfonic acid |
Stereochemical Outcomes in Synthetic Transformations of Tetrahydropyran (B127337) Derivatives
The tetrahydropyran ring in this compound is a source of potential stereoisomerism. The stereochemical outcomes of reactions involving this ring are crucial in synthesis. The synthesis of substituted tetrahydropyrans can be achieved with a high degree of stereoselectivity using various methods, including intramolecular cyclizations of hydroxy olefins and Prins cyclizations. organic-chemistry.org The stereochemistry of substituents on the tetrahydropyran ring can significantly influence the biological activity of the molecule, as seen in various HIV protease inhibitors containing tetrahydropyran moieties. nih.gov For instance, altering the stereochemistry of substituents on the tetrahydropyran ring can lead to a significant loss of antiviral activity. nih.gov In the context of this compound, any synthetic transformation at the tetrahydropyran ring would need to consider the stereochemical implications, as different diastereomers could exhibit different properties. The formation of the tetrahydropyran ring itself can be controlled to yield specific stereoisomers. nih.govrsc.orgrsc.org
| Reaction Type | General Approach | Potential for Stereocontrol |
| Intramolecular Hydroalkoxylation | Cyclization of γ- or δ-hydroxy olefins catalyzed by platinum or gold complexes. organic-chemistry.org | High stereoselectivity, dependent on substrate geometry and catalyst. |
| Prins Cyclization | Reaction of a homoallylic alcohol with an aldehyde catalyzed by a Brønsted or Lewis acid. organic-chemistry.org | Can be highly stereoselective, often yielding all-cis products. |
| Nucleophilic Addition to γ-Chloroalkyl Sulfones | Reaction with aldehydes followed by ring closure. nih.gov | Can produce single diastereomers under thermodynamic control. |
Reactivity Profiles of the Sulfonamide and Ether Linkages
The chemical reactivity of this compound is primarily dictated by the sulfonamide functional group and the ether linkage within the tetrahydropyran ring.
Sulfonamide Linkage: The sulfonamide group is generally resistant to hydrolysis under both acidic and basic conditions. The N-H proton of a primary or secondary sulfonamide is weakly acidic and can be deprotonated by a strong base. The resulting anion can then be alkylated. libretexts.org The sulfonamide nitrogen can act as a nucleophile, though it is significantly less nucleophilic than the corresponding amine.
Ether Linkage: The ether linkage in the tetrahydropyran ring is generally stable to a wide range of reaction conditions, including strongly basic conditions, organometallics, and hydrides. organic-chemistry.orgthieme-connect.de However, it is susceptible to cleavage under strongly acidic conditions, typically involving protonation of the ether oxygen followed by nucleophilic attack. organic-chemistry.orgyoutube.com This chemistry is the basis for the use of the tetrahydropyranyl (THP) group as a protecting group for alcohols in organic synthesis. wikipedia.orgnih.gov
| Functional Group | Reactive Towards | Generally Stable Towards |
| Sulfonamide (N-S bond) | Strong reducing agents, UV light, certain electrochemical conditions. | Mild acids and bases, hydrolysis. |
| Sulfonamide (N-H) | Strong bases (for deprotonation). | --- |
| Ether (C-O-C) | Strong acids (cleavage). | Bases, organometallics, hydrides, mild acids. |
Role of Catalysis in this compound Synthesis and Functionalization
Catalysis plays a pivotal role in both the synthesis of the core structures of this compound and its potential subsequent functionalization.
Synthesis:
Tetrahydropyran Ring Formation: The synthesis of the tetrahydropyran ring can be catalyzed by a variety of transition metals and acids. Platinum, gold, and cobalt complexes are effective for the intramolecular hydroalkoxylation of hydroxyalkenes. organic-chemistry.org Lanthanide triflates and other Lewis acids can catalyze the cyclization of hydroxyalkenes and the Prins reaction. organic-chemistry.org Heteropoly acids have also been shown to be effective catalysts for the cyclodehydration of diols to form cyclic ethers, including tetrahydropyran. researchgate.net
Sulfonamide Formation: While the reaction of a sulfonyl chloride with an amine is often carried out with a stoichiometric amount of base, catalytic methods have also been developed. These include the use of CsF-Celite and various metal oxides. cbijournal.com Recently, copper-catalyzed methods have been developed for the synthesis of sulfonamides from aryl carboxylic acids. acs.org Manganese-based catalysts have been employed for the N-alkylation of sulfonamides using alcohols. acs.org
Functionalization:
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions and have been applied to the synthesis of chiral cyclic sulfonamides through the arylation of cyclic imines. rsc.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. It has been used in the functionalization of sulfonamides by generating sulfonyl radical intermediates. nih.gov This approach allows for the conversion of sulfonamides into other valuable functional groups. Strain-release functionalization of bicyclo[1.1.0]butane sulfonamides to access spirocyclic sultams has also been achieved using photoredox catalysis. acs.org
| Catalyst Type | Application in Synthesis/Functionalization | Example Reaction |
| Transition Metals (Pt, Au, Pd, Mn, Cu) | Tetrahydropyran ring formation, N-alkylation of sulfonamides, cross-coupling reactions. | Platinum-catalyzed intramolecular hydroalkoxylation. organic-chemistry.org |
| Lewis/Brønsted Acids | Tetrahydropyran ring formation. | In(OTf)₃-catalyzed Prins cyclization. organic-chemistry.org |
| Heteropoly Acids | Cyclodehydration to form tetrahydropyran. | H₃PW₁₂O₄₀-catalyzed cyclodehydration of 1,5-pentanediol. researchgate.net |
| Photocatalysts | Late-stage functionalization of sulfonamides via radical intermediates. | Metal-free photocatalytic conversion of sulfonamides to sulfonyl radicals. nih.gov |
In-depth Analysis of this compound as a Synthetic Intermediate
While specific, publicly available research extensively detailing the direct application of this compound as a synthetic building block is limited, its chemical structure suggests a plausible and versatile role in the construction of more complex molecules. The likely synthetic pathway to this compound involves the reaction of tetrahydropyran-4-sulfonyl chloride with ethylamine, a standard method for the formation of sulfonamides. The commercial availability of the sulfonyl chloride precursor indicates the accessibility of this and related compounds for synthetic applications.
This article explores the potential of this compound as a valuable scaffold in medicinal chemistry and materials science, based on the known reactivity of its constituent functional groups: the sulfonamide and the tetrahydropyran ring.
Role As a Synthetic Building Block and Chemical Precursor
The bifunctional nature of N-ethyltetrahydro-2H-pyran-4-sulfonamide, possessing both a reactive sulfonamide group and a modifiable tetrahydropyran (B127337) ring, positions it as a versatile starting material for the synthesis of a diverse array of chemical entities.
The sulfonamide moiety of this compound serves as a key handle for its incorporation into larger molecular frameworks. The nitrogen atom of the sulfonamide can participate in various bond-forming reactions, most notably N-alkylation and N-arylation, to create more elaborate structures. These reactions typically proceed by deprotonation of the sulfonamide nitrogen with a suitable base, followed by reaction with an electrophilic partner.
Table 1: Potential Reactions for Integration of this compound
| Reaction Type | Reagents and Conditions | Resulting Linkage |
| N-Alkylation | 1. Base (e.g., NaH, K2CO3)2. Alkyl halide (R-X) | R-N(SO2)- |
| N-Arylation | 1. Base (e.g., Cs2CO3)2. Aryl halide (Ar-X)3. Catalyst (e.g., CuI, Pd-based) | Ar-N(SO2)- |
| Mitsunobu Reaction | 1. Diisopropyl azodicarboxylate (DIAD)2. Triphenylphosphine (PPh3)3. Alcohol (R-OH) | R-N(SO2)- |
This reactivity allows for the straightforward linkage of the tetrahydropyran sulfonamide unit to other fragments, enabling the construction of molecules with potential applications in drug discovery and materials science.
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. The incorporation of the N-ethylsulfonamide group at the 4-position provides a vector for further functionalization, leading to the generation of diverse molecular libraries. Starting from this compound, chemists can envision the synthesis of spirocyclic systems, bridged compounds, or molecules where the tetrahydropyran ring serves as a central scaffold from which other functionalities radiate.
As mentioned in section 4.1, the nitrogen atom of the sulfonamide is a primary site for derivatization. The acidity of the N-H proton allows for a range of reactions to introduce substituents, thereby modulating the physicochemical properties of the molecule, such as lipophilicity, polarity, and hydrogen bonding capacity.
Table 2: Examples of N-Derivatization of Sulfonamides
| Derivative | Synthetic Strategy | Potential Application |
| N-Alkyl | Reaction with alkyl halides | Tuning steric and electronic properties |
| N-Aryl | Buchwald-Hartwig or Ullmann coupling | Introducing aromatic functionalities |
| N-Acyl | Reaction with acyl chlorides or anhydrides | Altering hydrogen bonding potential |
These derivatization strategies are fundamental in the process of lead optimization in drug discovery, allowing for the fine-tuning of a molecule's biological activity.
The tetrahydropyran ring of this compound, while relatively inert, can be functionalized through various synthetic strategies. These modifications can introduce additional points of diversity and complexity into the molecular structure.
One potential approach involves the synthesis of derivatives of the tetrahydropyran ring prior to the formation of the sulfonamide. For instance, starting from a substituted tetrahydropyranone, a variety of functional groups can be introduced at different positions on the ring. Subsequent conversion of the ketone to the corresponding amine and then to the sulfonyl chloride would provide access to a range of substituted N-ethyltetrahydro-2H-pyran-4-sulfonamides.
Alternatively, direct C-H functionalization of the tetrahydropyran ring, although challenging, represents a modern and efficient approach to introduce new substituents. Metal-catalyzed C-H activation reactions could potentially be employed to selectively functionalize the ring at positions alpha to the oxygen atom.
Table 3: Potential Functionalization of the Tetrahydropyran Ring
| Position | Reaction Type | Potential Reagents |
| C2/C6 | Radical halogenation followed by substitution | NBS, light; various nucleophiles |
| C3/C5 | Lithiation followed by electrophilic quench | n-BuLi, TMEDA; various electrophiles |
These strategies would significantly expand the chemical space accessible from the this compound scaffold.
Computational and Theoretical Studies
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for determining the three-dimensional structure and conformational preferences of molecules. nih.govnih.gov For N-ethyltetrahydro-2H-pyran-4-sulfonamide, these calculations would reveal the most stable arrangement of its atoms in space.
The tetrahydro-2H-pyran ring is known to adopt a chair conformation, which minimizes steric strain. DFT calculations would precisely determine the bond lengths, bond angles, and dihedral angles of the lowest energy chair conformer. Furthermore, these calculations can quantify the energy difference between the chair conformation and other less stable forms, such as the boat or twist-boat conformations. The N-ethylsulfonamide substituent at the C4 position can exist in either an axial or equatorial position, and quantum chemical calculations would identify which of these is energetically more favorable.
Table 1: Illustrative Calculated Geometric Parameters for the Equatorial Conformer of this compound
| Parameter | Value |
|---|---|
| S-N Bond Length | 1.65 Å |
| S-C Bond Length | 1.80 Å |
| O=S=O Angle | 120.0° |
| C-S-N Angle | 107.5° |
| Ring C-O-C Angle | 112.0° |
Note: These are typical values for sulfonamides and pyran rings and serve as an example.
Reaction Mechanism Studies Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a versatile tool for investigating the mechanisms of chemical reactions. It allows for the mapping of the potential energy surface of a reaction, identifying transition states, intermediates, and products. researchgate.net For this compound, DFT could be employed to study its synthesis or its reactions with other molecules. For example, in a synthetic context, DFT can elucidate the mechanism of the sulfonylation of an amine, a key step in the formation of many sulfonamides. daneshyari.com
These studies provide activation energies, which are crucial for understanding reaction rates, and can help to explain why certain products are formed over others. For instance, DFT calculations could model the reaction of this compound with a hydroxyl radical, a process relevant to its environmental degradation, predicting the most likely sites of attack. researchgate.net
Prediction of Reactivity and Selectivity in Chemical Transformations
Computational methods are invaluable for predicting the reactivity and selectivity of chemical transformations. By analyzing the electronic properties of a molecule, such as the distribution of electron density and the energies of its molecular orbitals, chemists can predict how it will behave in a reaction. researchgate.net
For this compound, the calculated molecular electrostatic potential (MEP) would highlight regions of positive and negative charge, indicating likely sites for nucleophilic or electrophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also key indicators of reactivity. A small HOMO-LUMO gap often suggests high reactivity. researchgate.net These computational insights can guide the choice of reagents and reaction conditions to achieve a desired chemical transformation with high selectivity. Quantitative Structure-Activity Relationship (QSAR) models, which correlate computed molecular descriptors with experimental activity, can also be developed to predict the biological activity of novel sulfonamide derivatives. researchgate.netresearchgate.net
Table 2: Example of Calculated Electronic Properties for a Sulfonamide Derivative
| Property | Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.5 D |
Note: These values are illustrative and would be specific to the compound and computational method.
Molecular Dynamics Simulations to Understand Intermolecular Interactions
Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. dovepress.com This technique is particularly useful for understanding the intermolecular interactions that govern the behavior of substances in the condensed phase. peerj.commdpi.com For this compound, MD simulations could be used to model its interactions with solvent molecules, other reagents, or biological macromolecules.
These simulations can reveal the formation of hydrogen bonds, van der Waals interactions, and electrostatic interactions. nih.gov For example, an MD simulation of this compound in water would show how water molecules arrange themselves around the solute, forming a solvation shell. If this compound were being studied as a potential drug, MD simulations could model its binding to a target protein, providing insights into the specific interactions that stabilize the drug-protein complex. peerj.com
In Silico Design of Novel Reaction Pathways and Synthetic Routes
Computational chemistry plays an increasingly important role in the in silico design of new synthetic routes. nih.gov By using quantum chemical calculations and reaction prediction algorithms, it is possible to explore potential reaction pathways and identify promising new ways to synthesize a target molecule. researchgate.netbenthamscience.com
For a compound like this compound, computational tools could be used to evaluate different strategies for its synthesis. This could involve retrosynthetic analysis, where the target molecule is computationally "broken down" into simpler starting materials. Different potential forward reactions could then be modeled to assess their feasibility, predict their yields, and identify potential byproducts. This in silico approach can save significant time and resources in the laboratory by focusing experimental efforts on the most promising synthetic routes. researchgate.net
Analytical Methodologies for Structural Elucidation and Purity Assessment in Research Contexts
Spectroscopic Characterization Techniques
Following the synthesis of N-ethyltetrahydro-2H-pyran-4-sulfonamide, its molecular structure is confirmed using a suite of spectroscopic techniques. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR techniques such as ¹H and ¹³C NMR provide the fundamental framework of the molecular structure. In a hypothetical analysis, the ¹H NMR spectrum would be expected to show a triplet corresponding to the methyl protons of the ethyl group and a quartet for the adjacent methylene (B1212753) protons. The protons on the tetrahydropyran (B127337) ring would present as a series of multiplets. The proton attached to the sulfonamide nitrogen would likely appear as a broad singlet. The ¹³C NMR would complement this by showing distinct signals for each carbon atom in the molecule.
To further resolve the structure, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. A COSY spectrum would establish the connectivity between adjacent protons, for instance, confirming the ethyl group's structure and mapping the proton-proton correlations within the tetrahydropyran ring. The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal. Finally, HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for confirming the connection of the sulfonamide group to the C4 position of the tetrahydropyran ring and the attachment of the ethyl group to the sulfonamide nitrogen.
High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition. For this compound (C₇H₁₅NO₃S), the calculated exact mass would be compared to the experimentally determined mass. A high degree of accuracy (typically within 5 ppm) provides strong evidence for the correct molecular formula.
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals for ethyl group (triplet and quartet), multiplets for tetrahydropyran ring protons, broad singlet for NH proton. |
| ¹³C NMR | Distinct signals for all 7 carbon atoms. |
| COSY | Correlations within the ethyl group and within the tetrahydropyran ring. |
| HSQC | Correlation of each proton to its directly attached carbon. |
| HMBC | Long-range correlations confirming the connectivity of the entire molecule. |
Chromatographic Methods for Purity and Isomeric Analysis
Chromatographic techniques are essential for assessing the purity of the synthesized this compound and for separating any potential isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of the final product. A sample of the compound is injected into the HPLC system, and its passage through a column is monitored. A pure compound will ideally show a single peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity. Different column chemistries (e.g., reversed-phase, normal-phase) and mobile phase compositions can be optimized to achieve the best separation of the target compound from any impurities or starting materials.
Gas Chromatography (GC): For compounds that are volatile and thermally stable, GC can also be used for purity analysis. Similar to HPLC, a pure sample should result in a single peak. GC is often coupled with a mass spectrometer (GC-MS), which provides mass information for each separated component, aiding in the identification of any impurities.
| Method | Purpose | Typical Output |
|---|---|---|
| HPLC | Quantitative purity assessment. | Chromatogram with a major peak for the product and minor peaks for impurities. |
| GC-MS | Purity assessment and impurity identification. | Chromatogram showing separated components with corresponding mass spectra. |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Should this compound be a crystalline solid, X-ray crystallography offers the most definitive method for structural elucidation. nih.govnih.gov This technique can provide an unambiguous three-dimensional model of the molecule.
The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The data from the diffraction pattern allows for the calculation of the precise positions of each atom in the crystal lattice. This not only confirms the connectivity of the atoms but also reveals the molecule's conformation in the solid state. Furthermore, if the compound is chiral and has been synthesized in an enantiomerically pure form, X-ray crystallography can determine its absolute configuration. nih.gov The resulting crystal structure provides invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Efficient Synthesis
The synthesis of molecules containing tetrahydropyran (B127337) and sulfonamide moieties often relies on well-established but potentially inefficient multi-step sequences. Future research will likely focus on the development of novel catalytic systems to streamline the synthesis of N-ethyltetrahydro-2H-pyran-4-sulfonamide, enhancing yield, selectivity, and sustainability.
Current synthetic strategies for related structures often involve metal-mediated or acid-catalyzed cyclization to form the tetrahydropyran ring and the reaction of a sulfonyl chloride with an amine. organic-chemistry.orgnih.gov Innovations could target a more convergent approach. For instance, rhodium-catalyzed asymmetric synthesis has shown promise in creating chiral sulfur centers, a technique that could be adapted for related sulfonamide structures. nih.gov Similarly, catalysts like phosphomolybdic acid have been used for efficient Prins cyclization to form tetrahydropyran rings in environmentally friendly aqueous media. organic-chemistry.org
Future research could explore catalysts that enable a one-pot synthesis from simpler precursors, minimizing intermediate isolation steps. Areas of investigation include:
Tandem Catalysis: A single catalyst or a compatible multi-catalyst system that facilitates both the formation of the tetrahydropyran ring and the subsequent sulfonamidation.
Organocatalysis: The use of small organic molecules as catalysts to avoid residual metal contamination, which is crucial for applications in life sciences and electronics.
Biocatalysis: Employing enzymes to achieve high stereoselectivity and operate under mild reaction conditions, offering a green chemistry approach to the synthesis.
| Catalytic Approach | Potential Catalyst Class | Hypothetical Advantage for Synthesis | Research Challenge |
|---|---|---|---|
| Transition-Metal Catalysis | Palladium, Rhodium, Gold, Copper Complexes | High efficiency and control over C-O and S-N bond formation. organic-chemistry.orgnih.gov | Catalyst cost, potential for metal contamination, and optimization of ligand systems. |
| Organocatalysis | Chiral Brønsted Acids, N-Heterocyclic Carbenes (NHCs) | Metal-free products, high enantioselectivity, and milder reaction conditions. | Catalyst loading requirements and scalability for industrial production. |
| Biocatalysis | Hydrolases, Transferases | Exceptional selectivity, operation in aqueous media, and reduced environmental impact. | Enzyme stability, substrate scope limitations, and development of engineered enzymes. |
Flow Chemistry and Continuous Processing Approaches for Scalable Production in Research
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation. unimi.itresearchgate.netrsc.org For the multi-step synthesis of this compound, a transition to flow chemistry could revolutionize its production on a research scale, enabling rapid library synthesis and process optimization.
A modular flow setup could be designed where each module corresponds to a specific reaction step. For example, the synthesis of a key intermediate, a sulfonyl chloride, which can be a highly exothermic and hazardous reaction, is significantly safer in a continuous flow reactor due to the small reaction volume at any given time. rsc.org Subsequent reaction with ethylamine to form the sulfonamide could be performed in a second reactor module, with in-line purification to remove byproducts before the final product is collected. acs.orgflemingcollege.ca This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. rsc.org
| Synthetic Stage | Conceptual Flow Reactor Module | Key Parameters to Control | Potential Benefit |
|---|---|---|---|
| Ring Formation (e.g., Prins Cyclization) | Heated Coil Reactor with Acidic Catalyst Bed | Temperature, Residence Time, Stoichiometry | Improved heat transfer and reaction control for higher selectivity. |
| Sulfonyl Chloride Formation | Microreactor for Gas-Liquid Reaction | Temperature, Pressure, Gas/Liquid Flow Rates | Enhanced safety by minimizing the inventory of hazardous reagents. rsc.org |
| Sulfonamidation | Packed-Bed Reactor with Scavenger Resin | Flow Rate, Temperature, In-line Quenching | Automated purification and high-throughput synthesis of analogues. acs.org |
Application of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes
The integration of artificial intelligence (AI) and machine learning (ML) is poised to accelerate chemical discovery and process development. researchgate.netnih.gov For this compound, these computational tools can be applied to design more efficient synthetic routes and predict its reactivity in novel chemical transformations.
Retrosynthesis algorithms, powered by deep learning, can analyze the structure of the target molecule and propose multiple synthetic pathways by working backward from the product. atomfair.comgithub.iomit.edu These models are trained on vast databases of known chemical reactions and can identify non-intuitive disconnections, potentially leading to shorter and more cost-effective syntheses. Furthermore, ML models can predict the optimal conditions (catalyst, solvent, temperature) for each reaction step, reducing the need for extensive experimental screening.
| AI/ML Application | Input Data | Potential Output | Impact on Research |
|---|---|---|---|
| Retrosynthesis Planning | Target Molecular Structure (SMILES/Graph) | Ranked list of potential synthetic routes with starting materials. researchgate.net | Discovery of novel, more efficient synthetic pathways. |
| Reaction Condition Optimization | Reactants, Products, and known reaction variables | Predicted optimal catalyst, solvent, temperature, and yield. | Reduced experimental effort and faster process development. |
| Reactivity Prediction | Molecular descriptors of the compound and potential reactants | Likelihood and outcome of a proposed chemical reaction. | Guides the design of new derivatives and applications. |
Exploration of this compound as a Versatile Synthon in Materials Science Precursors
A synthon, or synthetic building block, is a molecule that can be strategically incorporated into a larger structure. The bifunctional nature of this compound, possessing both a nucleophilic sulfonamide nitrogen (after deprotonation) and a Lewis basic pyran oxygen, makes it an attractive candidate as a versatile synthon for creating precursors to advanced materials.
Future research could explore the derivatization of this compound to synthesize monomers for polymerization. For example, the sulfonamide nitrogen could be used to link to other molecules, forming the backbone of novel poly(thioester sulfonamide)s or other polymers. nih.gov The tetrahydropyran ring provides conformational rigidity and polarity, which could be exploited in the design of specialty polymers or liquid crystals. The use of tetrahydropyran itself as a solvent in cationic polymerization highlights the stability and utility of this ring system in polymer science. google.com
Investigations would focus on reactions where the molecule acts as a building block, such as:
N-Alkylation or N-Arylation: To attach other functional groups or polymerizable moieties to the sulfonamide nitrogen.
Coordination Chemistry: The pyran oxygen and sulfonamide oxygens could act as ligands for metal ions, forming precursors to metal-organic frameworks (MOFs) or coordination polymers.
Ring-Opening Reactions: Under specific catalytic conditions, the tetrahydropyran ring could be opened to create linear precursors with pendant sulfonamide groups.
| Reactive Site | Potential Reaction Type | Resulting Structure Type | Application as a Precursor |
|---|---|---|---|
| Sulfonamide N-H | Michael Addition | Functionalized N-substituted sulfonamide | Monomers for step-growth polymerization. |
| Sulfonamide N-H | Coupling with acyl chlorides | N-acylsulfonamide derivatives | Precursors for biologically active molecules or functional polymers. |
| Pyran Oxygen / Sulfonamide Oxygens | Metal Coordination | Organometallic complex | Building blocks for coordination polymers or catalysts. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
